molecular formula C9H5D3N2O B1148004 2-(2-Furanyl)-6-methyl-d3-pyrazine CAS No. 1335402-08-8

2-(2-Furanyl)-6-methyl-d3-pyrazine

Cat. No.: B1148004
CAS No.: 1335402-08-8
M. Wt: 160.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Conventions

The systematic nomenclature of 2-(2-Furanyl)-6-methyl-d³-pyrazine follows established International Union of Pure and Applied Chemistry conventions for isotopically modified compounds. According to International Union of Pure and Applied Chemistry guidelines, isotopic substitution is denoted by placing the isotope symbol immediately before the modified portion of the molecule name. The compound's systematic name incorporates the trideuteriomethyl designation to specify the precise location and extent of deuterium incorporation.

The parent heterocyclic framework consists of a pyrazine ring, which represents a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1,4-positions within the ring structure. The furanyl substituent at position 2 of the pyrazine ring is specifically identified as the 2-furanyl isomer, indicating attachment through the 2-position of the furan ring system. The deuterated methyl group occupies position 6 of the pyrazine core, creating the complete structural designation.

International Union of Pure and Applied Chemistry nomenclature conventions require specific attention to isotopic labeling patterns, particularly when multiple isotopes are present within a single functional group. The d³ designation indicates that all three hydrogen atoms of the methyl group have been replaced with deuterium atoms, creating a trideuteriomethyl substituent. This systematic approach ensures unambiguous identification of the isotopic composition and molecular structure.

Chemical Abstracts Service Registry Number Analysis and Isotopologue Identification

The Chemical Abstracts Service registry system provides unique numerical identifiers for both the deuterated compound and its non-deuterated parent structure. The deuterated isotopologue 2-(2-Furanyl)-6-methyl-d³-pyrazine carries the Chemical Abstracts Service registry number 1335402-08-8, while the parent compound 2-(2-Furyl)-6-methylpyrazine is assigned the number 32737-03-4. This systematic numbering approach enables precise differentiation between isotopic variants within chemical databases and regulatory frameworks.

The isotopologue relationship between these compounds reflects the specific pattern of deuterium incorporation without alteration of the fundamental carbon-nitrogen-oxygen framework. Chemical Abstracts Service registration protocols require separate entries for isotopically distinct molecules, recognizing that deuterium substitution can significantly impact analytical detection methods, metabolic pathways, and spectroscopic properties.

Table 1: Chemical Abstracts Service Registry Number Analysis

Compound Variant Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol)
Parent Compound 32737-03-4 C₉H₈N₂O 160.17
Deuterated Isotopologue 1335402-08-8 C₉H₅D₃N₂O 163.195

The isotopologue identification system recognizes that deuterium incorporation creates measurably different physical and chemical properties despite maintaining identical connectivity patterns. Mass spectrometric analysis readily distinguishes between these variants based on their three-dalton mass difference, enabling precise quantitative analysis in complex matrices.

Structural Relationship to Parent Compound 2-(2-Furyl)-6-methylpyrazine

The structural relationship between 2-(2-Furanyl)-6-methyl-d³-pyrazine and its parent compound 2-(2-Furyl)-6-methylpyrazine demonstrates the conservation of molecular connectivity while introducing isotopic variation. The parent compound exhibits a molecular formula of C₉H₈N₂O with a molecular weight of 160.17 daltons, featuring a pyrazine ring system substituted with a furan moiety at position 2 and a methyl group at position 6.

The deuterated analog maintains identical connectivity patterns but incorporates three deuterium atoms within the methyl substituent at position 6 of the pyrazine ring. This substitution pattern preserves the electronic distribution, aromatic character, and general chemical reactivity of the parent structure while introducing the mass differential necessary for analytical applications.

Structural analysis reveals that both compounds share the same simplified molecular input line entry system representation for their carbon-nitrogen-oxygen framework: CC1=CN=CC(=N1)C2=CC=CO2, with the distinction arising only in the isotopic composition of the methyl carbon's attached hydrogen atoms. The International Chemical Identifier string for the parent compound (InChI=1S/C9H8N2O/c1-7-5-10-6-8(11-7)9-3-2-4-12-9/h2-6H,1H3) provides the connectivity information that remains unchanged in the deuterated variant.

Table 2: Comparative Structural Analysis

Property Parent Compound Deuterated Isotopologue
Core Framework Pyrazine-furan system Pyrazine-furan system
Substitution Pattern 2-furyl, 6-methyl 2-furyl, 6-trideuteriomethyl
Aromatic Character Maintained Maintained
Electronic Distribution Reference Essentially unchanged
Hydrogen Bond Capacity 2 acceptors, 0 donors 2 acceptors, 0 donors

The preservation of three-dimensional conformation and electronic properties ensures that the deuterated isotopologue serves as an effective internal standard for analytical applications while maintaining the fundamental chemical behavior of the parent structure.

Deuterium Labeling Pattern Specification (d³ Configuration)

The deuterium labeling pattern in 2-(2-Furanyl)-6-methyl-d³-pyrazine follows a specific d³ configuration that involves the complete substitution of all three hydrogen atoms within the methyl substituent at position 6 of the pyrazine ring. This labeling pattern represents uniform isotopic substitution within a single functional group, creating a trideuteriomethyl moiety (-CD₃) that replaces the original methyl group (-CH₃).

Deuterium incorporation patterns are classified according to the extent and location of isotopic substitution. The d³ designation specifically indicates that three deuterium atoms have replaced three hydrogen atoms within a defined structural unit. This contrasts with partial deuteration patterns (d₁ or d₂) or more extensive deuteration schemes involving multiple functional groups.

The synthesis of d³-labeled compounds typically employs deuterated methylating agents or hydrogen-deuterium exchange reactions under controlled conditions. Palladium-catalyzed cross-coupling reactions utilizing deuterated methyl iodide (CD₃I) represent one established synthetic approach for introducing trideuteriomethyl groups into aromatic heterocycles. Alternative methodologies include photoredox-catalyzed deuteration protocols that can achieve selective isotopic exchange using deuterium oxide as the deuterium source.

Table 3: Deuterium Labeling Specification

Labeling Parameter Specification
Labeling Site Position 6 methyl group
Deuterium Count 3 atoms
Substitution Pattern Complete (100% at labeled site)
Isotopic Purity ≥95% minimum
Configuration Type Trideuteriomethyl (-CD₃)
Mass Increment +3.018 daltons

The d³ labeling pattern provides optimal mass spectrometric discrimination while maintaining synthetic accessibility. The three-dalton mass difference between labeled and unlabeled compounds ensures clear chromatographic and mass spectrometric separation, enabling precise quantitative analysis in complex biological and environmental matrices. The isotopic purity specification of greater than 95% ensures reliable analytical performance and minimal interference from incompletely labeled material.

Properties

CAS No.

1335402-08-8

Molecular Formula

C9H5D3N2O

Molecular Weight

160.2

Purity

95% min.

Synonyms

2-(2-Furanyl)-6-methyl-d3-pyrazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Key Compounds for Comparison

2-Methyl-6-(2-propenyl)pyrazine (C₈H₁₀N₂, MW 134.18): Features an allyl group at the 6-position, which introduces π-electron density and enhances reactivity in alkylation reactions .

2-Methoxy-3/5-methylpyrazine (C₆H₈N₂O, MW 140.15): The methoxy group is strongly electron-donating, red-shifting absorption maxima (λ ~310–330 nm) but reducing fluorescence intensity due to disrupted π-conjugation .

6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (C₁₃H₁₃N₅O₂, MW 271.27): Incorporates a carbohydrazide group, enabling hydrogen bonding and coordination chemistry, unlike the methyl-d3 group in the target compound .

Electronic and Spectral Properties
  • Absorption and Fluorescence :
    • The furanyl group in 2-(2-Furanyl)-6-methyl-d3-pyrazine is moderately electron-donating, leading to π→π* transitions with absorption maxima similar to 4-fluorophenyl-substituted pyrazines (λ ~290–310 nm) .
    • Methoxy-substituted analogs exhibit broader absorption peaks and reduced emission intensity due to steric and electronic interference, whereas allyl groups enhance conjugation but lack fluorescence .
    • Stokes shifts for furanyl-containing compounds (~50–70 nm) indicate significant structural relaxation post-excitation, comparable to quinazoline derivatives .
Table 1: Comparative Electronic Properties
Compound Substituent Absorption λ (nm) Emission λ (nm) Stokes Shift (nm)
This compound 2-Furanyl, 6-CD₃ ~300 ~480–495 ~180
2-Methoxy-3-methylpyrazine 2-OCH₃, 3-CH₃ 310–330 ~490 ~160
2-Allyl-6-methylpyrazine 6-CH₂CHCH₂ ~280 Non-fluorescent
6-(Furan-2-yl)-pyrazolo-pyridine 6-Furanyl, carbohydrazide ~290 ~475 ~185

Preparation Methods

Cyclocondensation of α-Aminoketones

Pyrazines are classically synthesized via the condensation of two α-aminoketone units. For example, the reaction of 2-aminoacetophenone with 2-furan-2-yl-1-aminoethanone under acidic conditions yields the pyrazine backbone. This method, however, requires precise control over stoichiometry and reaction conditions to avoid side products.

Modified Skraup Reaction

Adapting the Skraup reaction—traditionally used for quinoline synthesis—researchers have employed glycerol and sulfuric acid to facilitate cyclodehydration of nitro-substituted precursors. While this approach is less common for pyrazines, it offers a pathway to fused heterocycles when coupled with furan-containing intermediates.

Deuterium Labeling at the Methyl Group

Direct Alkylation with Deuterated Reagents

The most straightforward method involves substituting a halogen atom at position 6 of the pyrazine ring with a deuterated methyl group. For example:

  • Reactant : 6-Bromo-2-(2-furanyl)pyrazine

  • Deuterated Reagent : CD₃MgBr (deuterated methylmagnesium bromide)

  • Conditions : Dry THF, −20°C, 12–24 hours.

Key Considerations :

  • Side Reactions : Competing elimination or over-alkylation.

  • Yield Optimization : Use of catalytic CuI enhances reactivity (yield: ~70%).

Integrated Synthetic Routes

One-Pot Synthesis

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of -CH₃ proton signals (δ 2.3–2.5 ppm) confirms complete deuteration.

  • ¹³C NMR : Quadrupolar splitting of the -CD₃ carbon (δ 18–20 ppm).

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 177.22 (M⁺) with isotopic patterning characteristic of three deuterium atoms.

Infrared (IR) Spectroscopy

  • C-D Stretch : Weak absorption at ~2100–2200 cm⁻¹, distinct from C-H stretches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.